molecular formula C15H23N3O2 B14850336 Tert-butyl 3-(2-(pyridin-4-YL)ethylamino)azetidine-1-carboxylate

Tert-butyl 3-(2-(pyridin-4-YL)ethylamino)azetidine-1-carboxylate

Cat. No.: B14850336
M. Wt: 277.36 g/mol
InChI Key: UJKFSSPIMNOUPG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-(pyridin-4-yl)ethylamino)azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-(pyridin-4-yl)ethylamino)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions.

    Formation of the Tert-butyl Ester: The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-(pyridin-4-yl)ethylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the pyridine ring or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Tert-butyl 3-(2-(pyridin-4-yl)ethylamino)azetidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(pyridin-4-yl)ethylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and azetidine ring can participate in binding interactions, while the tert-butyl ester group may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(aminomethyl)-3-(pyridin-4-yl)azetidine-1-carboxylate: This compound features a similar azetidine and pyridine structure but with an aminomethyl group instead of an ethylamino group.

    Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of an azetidine ring but shares the tert-butyl ester and pyridine moieties.

Uniqueness

Tert-butyl 3-(2-(pyridin-4-yl)ethylamino)azetidine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 3-(2-pyridin-4-ylethylamino)azetidine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-13(11-18)17-9-6-12-4-7-16-8-5-12/h4-5,7-8,13,17H,6,9-11H2,1-3H3

InChI Key

UJKFSSPIMNOUPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCCC2=CC=NC=C2

Origin of Product

United States

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